molecular formula C16H11N3O4 B12880936 3-(2H-1,3-Benzodioxol-5-yl)-5-(4-nitrophenyl)-1H-pyrazole CAS No. 651717-31-6

3-(2H-1,3-Benzodioxol-5-yl)-5-(4-nitrophenyl)-1H-pyrazole

Cat. No.: B12880936
CAS No.: 651717-31-6
M. Wt: 309.28 g/mol
InChI Key: JDWQCBOTYFAGCW-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-yl)-5-(4-nitrophenyl)-1H-pyrazole is a synthetic organic compound that features a pyrazole ring substituted with benzo[d][1,3]dioxole and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-5-(4-nitrophenyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of a benzo[d][1,3]dioxole derivative with a nitrophenyl hydrazine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: Various substitution reactions can occur, especially at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

Chemistry

The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

Medicine

Research may explore its potential as a therapeutic agent, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.

Industry

In industry, the compound might be used in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For instance, if it is used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzo[d][1,3]dioxol-5-yl)-5-phenyl-1H-pyrazole
  • 3-(Benzo[d][1,3]dioxol-5-yl)-5-(4-methylphenyl)-1H-pyrazole

Uniqueness

The presence of the nitrophenyl group in 3-(Benzo[d][1,3]dioxol-5-yl)-5-(4-nitrophenyl)-1H-pyrazole may impart unique electronic and steric properties, potentially leading to different reactivity and biological activity compared to its analogs.

Properties

CAS No.

651717-31-6

Molecular Formula

C16H11N3O4

Molecular Weight

309.28 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-(4-nitrophenyl)-1H-pyrazole

InChI

InChI=1S/C16H11N3O4/c20-19(21)12-4-1-10(2-5-12)13-8-14(18-17-13)11-3-6-15-16(7-11)23-9-22-15/h1-8H,9H2,(H,17,18)

InChI Key

JDWQCBOTYFAGCW-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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